5-Fluoro-4-(methylthio)pyrimidine
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Overview
Description
5-Fluoro-4-(methylthio)pyrimidine: is a fluorinated pyrimidine derivative. Pyrimidines are six-membered heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group (such as a halogen) on the pyrimidine ring .
Industrial Production Methods: Industrial production of 5-Fluoro-4-(methylthio)pyrimidine may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-(methylthio)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 5th position can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium fluoride or cesium fluoride in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with different functional groups at the 5th position.
Oxidation: Sulfoxides and sulfones.
Coupling Reactions: Biaryl compounds and other complex structures.
Scientific Research Applications
Chemistry: 5-Fluoro-4-(methylthio)pyrimidine is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals .
Biology: The compound is studied for its potential antimicrobial and anticancer properties. Fluorinated pyrimidines have shown promise in inhibiting key enzymes involved in DNA synthesis and repair .
Medicine: Fluorinated pyrimidines, including this compound, are explored for their potential use in cancer therapy. They can act as antimetabolites, interfering with DNA and RNA synthesis in cancer cells .
Industry: The compound is used in the development of agrochemicals and other industrial applications due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(methylthio)pyrimidine involves its incorporation into nucleic acids, leading to the inhibition of key enzymes such as thymidylate synthase. This inhibition disrupts DNA synthesis and repair, ultimately causing cell death . The compound can also interfere with RNA processing and function, contributing to its cytotoxic effects .
Comparison with Similar Compounds
5-Fluorouracil: A widely used fluorinated pyrimidine in cancer therapy.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with anticancer properties.
4-Methylthio-5-nitropyrimidine: A compound with similar structural features but different biological activities.
Uniqueness: 5-Fluoro-4-(methylthio)pyrimidine is unique due to the presence of both a fluorine atom and a methylthio group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
5-fluoro-4-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2S/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZGHAUGFZFGIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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